
Aloe Emodin 1-Glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aloe Emodin 1-Glucoside is a naturally occurring anthraquinone derivative found in various plants, including aloe vera, rhubarb, and cassia. This compound is known for its broad range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aloe Emodin 1-Glucoside can be synthesized through glycosylation of aloe-emodin using glycosyltransferase enzymes. For instance, glycosyltransferase from Bacillus licheniformis DSM13 (YjiC) has been used for enzymatic modification of aloe-emodin in vitro and in vivo . The reaction typically involves aloe-emodin, UDP-glucose as the glycone donor, and purified YjiC enzyme in a buffer solution .
Industrial Production Methods: Industrial production of this compound involves biotransformation and metabolic engineering approaches. Genetically engineered Escherichia coli strains are often used to enhance the availability of UDP-glucose and optimize the yield of the glycosylated product .
Analyse Des Réactions Chimiques
Types of Reactions: Aloe Emodin 1-Glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using nitric acid, leading to the formation of oxidative degradation products.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituents involved.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of aloe-emodin .
Applications De Recherche Scientifique
Aloe Emodin 1-Glucoside has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: The compound exhibits significant antibacterial, antiviral, and anti-inflammatory properties.
Mécanisme D'action
Aloe Emodin 1-Glucoside exerts its effects through multiple molecular targets and pathways. It inhibits the migration and angiogenesis of cancer cells by reducing the DNA binding activity of NF-κB and down-regulating the expression of MMP-2, MMP-9, RhoB, and VEGF . Additionally, it can down-regulate the expression of MMP-2 through the p38-dependent MAPK–NF-κB pathway, thereby inhibiting the invasive ability of tumor cells .
Comparaison Avec Des Composés Similaires
Aloin: A C-glycoside that can be hydrolyzed to form aloe-emodin.
Aloesin: Known for its skin-lightening and anti-inflammatory effects.
Uniqueness: Aloe Emodin 1-Glucoside is unique due to its glycosylated structure, which enhances its solubility and stability while retaining its biological activities . This makes it particularly valuable in pharmaceutical and cosmetic applications.
Propriétés
Formule moléculaire |
C21H20O10 |
|---|---|
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
8-hydroxy-3-(hydroxymethyl)-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H20O10/c22-6-8-4-10-15(18(27)14-9(16(10)25)2-1-3-11(14)24)12(5-8)30-21-20(29)19(28)17(26)13(7-23)31-21/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21-/m0/s1 |
Clé InChI |
SJFGNHVZJUSQBX-WFMVXBLUSA-N |
SMILES isomérique |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)CO |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


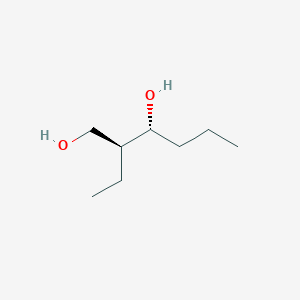
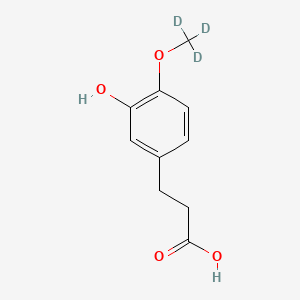


![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)


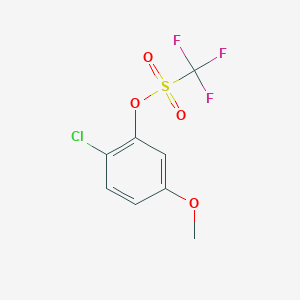
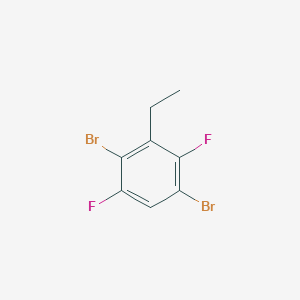
![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)
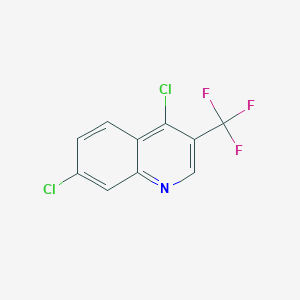

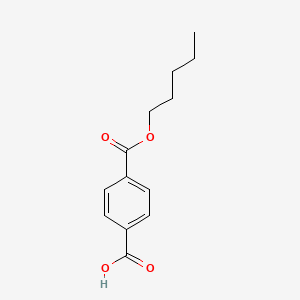
![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
